Alterporriol B was extracted from the fungal strain Alternaria sp., which was isolated from sediment samples in Bange, Tibet, China. This strain is notable for producing a variety of secondary metabolites, including several anthraquinone derivatives. The classification of Alterporriol B falls under the broader category of polyketides and specifically within the anthraquinones, characterized by a common 9,10-dioxoanthracene core structure. The compound has been identified with a molecular formula of C₁₄H₁₈O₆ and has demonstrated antimicrobial activity against various bacterial strains, including Bacillus cereus with a minimum inhibitory concentration (MIC) of 7.9 μM .
The synthesis of Alterporriol B can be approached through various chemical methods typical for anthraquinone derivatives. While specific synthetic routes for Alterporriol B itself may not be extensively documented, similar compounds can be synthesized via methods such as:
The synthesis typically involves multiple steps that require careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and selectivity .
Alterporriol B possesses a complex molecular structure characterized by multiple hydroxyl groups and a dioxoanthracene core. The structural analysis can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure of Alterporriol B, confirming its identity through detailed analysis of chemical shifts and fragmentation patterns .
Alterporriol B is involved in various chemical reactions typical for anthraquinone derivatives:
These reactions are critical in understanding how Alterporriol B interacts with biological systems and contributes to its therapeutic potential .
Alterporriol B exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate applications and formulations for Alterporriol B in pharmaceutical contexts .
Alterporriol B shows promising applications in various scientific fields:
The ongoing exploration of marine-derived compounds like Alterporriol B highlights their potential as sources for novel therapeutic agents .
Alterporriol B (C~32~H~26~O~13~) originates from iterative condensation reactions orchestrated by non-reducing polyketide synthases (NR-PKSs) in marine-derived Alternaria species. These megasynthases utilize acetyl-CoA as a starter unit and undergo sequential Claisen condensations with malonyl-CoA extender units to generate a nascent poly-β-ketone chain. The chain length and cyclization regioselectivity are dictated by the PKS's product template (PT) domain, which catalyzes C6-C11 aldol cyclization to form the anthraquinone monomeric scaffold [1] [4] [9].
Key domains within the NR-PKS include:
Alternaria spp. optimize monomer production under low-water-activity conditions, such as solid-state fermentation (SSF) on plant-based substrates, which enhances polyketide flux by 2.3-fold compared to submerged fermentation [7]. Post-PKS modifications, including methylation (O-methyltransferases) and hydroxylation (cytochrome P450s), generate diverse anthraquinone precursors like emodin and chrysophanol—essential building blocks for Alterporriol B dimerization [4] [5].
Table 1: Fungal Sources and Culture Conditions for Alterporriol Production
Fungal Strain | Source | Yield (mg/L) | Optimal Culture Conditions |
---|---|---|---|
Alternaria sp. XZSBG-1 | Tibetan carbonate lake sediments | 18.5 | Rice medium, static, 25°C, 21 days |
Alternaria sp. ML-39 | Mangrove rhizosphere soil | 9.2 | PDA medium, 120 rpm, 28°C, 14 days |
Alternaria tenuissima | Marine sponge Xestospongia testudinaria | 6.7 | Solid-state fermentation (wheat bran), 25°C |
Dimerization of anthraquinone monomers into Alterporriol B involves regiospecific radical coupling at C-5–C-5′ positions, mediated by laccase/peroxidase enzymes. This oxidative process generates a sterically constrained axial chiral linkage with a S configuration, as confirmed by NOESY correlations and CD spectroscopy [5] [9]. The dimerization proceeds through a phenoxy radical intermediate, where the electron-donating effects of C3-hydroxyl groups direct coupling selectivity [4] [10].
Post-coupling modifications include:
Enzymes critical for dimer stabilization include glucose-methanol-choline oxidoreductases (GMCOs), which prevent retro-dimerization via hydrogen-bond networking. Comparative studies show that dimerization efficiency in Alternaria spp. is 40% higher than in Aspergillus strains due to enhanced expression of multicopper oxidases [4] [5].
Table 2: Enzymatic Modifications in Alterporriol B Biosynthesis
Modification Step | Enzyme Class | Gene Annotation | Chemical Outcome |
---|---|---|---|
Monomer oxidation | Multicopper oxidase | albL | Generation of phenoxy radicals |
C-5–C-5′ coupling | Laccase/peroxidase | albD | Axial chirality (S-configuration) |
C10 reduction | Ketoreductase | albK | Hydroxyl group introduction |
O-methylation | O-Methyltransferase | albM | Methoxy groups at C2/C2′ |
Stereospecific hydroxylation | Cytochrome P450 monooxygenase | albP450 | Hydroxyl groups at C7/C7′ |
Alterporriol B biosynthesis is tightly regulated by global transcriptional factors and epigenetic modulators. The Zn~2~Cys~6~-type regulator AlbR binds to palindromic motifs (5′-TCCN~9~GGA-3′) upstream of PKS genes, activating transcription under low-nitrogen conditions [1] [2]. Co-regulation occurs via the pH-responsive PacC-Rim101 pathway, which upregulates anthraquinone transporters at pH 5.0–6.5—optimal for Alternaria spp. growth in marine sediments [7].
Key regulatory influences include:
Co-cultivation strategies with competing bacteria (e.g., Streptomyces leeuwenhoekii) trigger defensive metabolite production, elevating Alterporriol B titers by 70% [2]. Furthermore, OSMAC approaches (One Strain Many Compounds) using salt-stress (3% NaCl) or phenolic elicitors (caffeic acid) significantly alter the alterporriol congener profile [7] [10].
The Alterporriol B BGC spans ~45 kb and contains 12 core genes, including albPKS (NR-PKS), albOX (FAD-dependent oxidase), and albMT (methyltransferase). Phylogenetically, it clusters within the anthraquinone-dimer clade of Alternaria spp., sharing 80% homology with Alterporriol K/L producers but only 35% with monomeric emodin-synthesizing Penicillium spp. [1] [4] [9].
Notable BGC variations:
Table 3: Comparative Features of Bianthraquinone Biosynthetic Gene Clusters
Congener | BGC Size (kb) | Core Genes | Unique Genes | Homology (%) |
---|---|---|---|---|
Alterporriol B | 45 | albPKS, albOX, albKR, albMT | albT (transporter) | 100 (reference) |
Alterporriol K/L | 48 | alkPKS, alkOX, alkER | alkGT (glycosyltransferase) | 80 |
Alterporriol T | 52 | altPKS, altOX, altKR, altGT | altCYP (P450 hydroxylase) | 75 |
Penicillium emodin | 32 | penPKS, penMT | None | 35 |
Silent BGCs for Alterporriol-type metabolites exist in 60% of marine Aspergillus strains but remain inactive due to truncated signaling domains in pathway regulators. Heterologous expression of Alternaria BGCs in Aspergillus nidulans successfully reconstitutes dimer production, confirming functional conservation [1] [4].
Key Compounds Mentioned
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